Cas no 552-70-5 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Chemical and Physical Properties
Names and Identifiers
-
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- Pseudopelletierine
- pseudo-Pelletierine
- Pseudopelletierine(6CI)
- 9-Methyl-3-granataninone
- 9-Methyl-3-granatanone
- Granatan-3-one
- NSC 116056
- Pseudopelletierin
- Pseudopunicine
- y-Pelletierine
- psi-Pelletierine
- Pseudopelletrierin
- Granatonine
- .psi.-Pelletierine
- 3-Granataninone, 9-methyl-
- 9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonan-3-one, 9-methyl-
- RHWSKVCZXBAWLZ-UHFFFAOYSA-N
- 9-Methyl-9-azabicyclo(3.3.1)nonan-3-one
- N-Methylgranatonine
- 9-AZABICYCLO(3.3.1)NONAN-3-ONE, 9-METHYL-
- Pr
-
- MDL: MFCD00078161
- Inchi: 1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3
- InChI Key: RHWSKVCZXBAWLZ-UHFFFAOYSA-N
- SMILES: O=C1CC2CCCC(C1)N2C
Computed Properties
- Exact Mass: 153.11500
- Monoisotopic Mass: 153.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
- Topological Polar Surface Area: 20.3
Experimental Properties
- Color/Form: Colorless (yellow when exposed)
- Density: 1.0010
- Melting Point: 43.0 to 48.0 deg-C
- Boiling Point: 246°C(lit.)
- Flash Point: 95.9℃
- Refractive Index: 1.4760
- PSA: 20.31000
- LogP: 1.14010
- Solubility: Extremely soluble
- Merck: 7920
- λmax: 246(Diethyl ether)(lit.)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Security Information
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26
- RTECS:CL5593500
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:2-8°C
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851563-5g |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
552-70-5 | ≥97% | 5g |
688.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05520-50g |
9-methyl-9-azabicyclo[3.3.1]nonan-3-one |
552-70-5 | 95% | 50g |
$655 | 2023-09-07 | |
| TRC | P839600-5mg |
Pseudopelletierine |
552-70-5 | 5mg |
$81.00 | 2023-05-17 | ||
| TRC | P839600-10mg |
Pseudopelletierine |
552-70-5 | 10mg |
$ 138.00 | 2023-09-06 | ||
| TRC | P839600-25mg |
Pseudopelletierine |
552-70-5 | 25mg |
$299.00 | 2023-05-17 | ||
| TRC | P839600-50mg |
Pseudopelletierine |
552-70-5 | 50mg |
$563.00 | 2023-05-17 | ||
| TRC | P839600-100mg |
Pseudopelletierine |
552-70-5 | 100mg |
$1068.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12575-250mg |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
552-70-5 | 98% | 250mg |
¥116.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12575-1g |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
552-70-5 | 98% | 1g |
¥252.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12575-25g |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one |
552-70-5 | 98% | 25g |
¥1785.0 | 2024-07-18 |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Suppliers
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Related Literature
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Aneta Nodzewska,Agnieszka Bokina,Katarzyna Romanowska,Ryszard Lazny RSC Adv. 2014 4 29668
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M. F. Keogh,D. G. O'Donovan J. Chem. Soc. C 1970 1792
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Michael H. Fisch,J. C. Gramain,J. A. Oleson J. Chem. Soc. D 1970 13
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4. 438. Acetylenic routes to tropinone, pseudopelletierine, and lobelanineW. Parker,R. A. Raphael,D. I. Wilkinson J. Chem. Soc. 1959 2433
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5. 368. Some analogues of pseudopelletierine, namely, thiotropinone, selenotropinone, and N-methylaztropinoneB. K. Blount,Robert Robinson J. Chem. Soc. 1932 2485
Additional information on 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Comprehensive Overview of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No. 552-70-5): Properties, Applications, and Research Insights
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No. 552-70-5) is a bicyclic organic compound featuring a unique azabicyclo scaffold, which has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name or CAS number, is a versatile intermediate in synthetic chemistry. Its molecular structure combines a ketone functional group with a methylated nitrogen bridgehead, making it a valuable building block for drug discovery and material science applications.
The chemical properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one include a molecular weight of 153.22 g/mol and a density of approximately 1.05 g/cm³. Its solubility profile varies with organic solvents like ethanol, methanol, and dichloromethane, while exhibiting limited solubility in water. Researchers often explore its reactivity in nucleophilic addition reactions due to the presence of the carbonyl group, which can be further functionalized to yield derivatives with enhanced bioactivity.
In recent years, the demand for specialty chemicals like 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has surged, driven by advancements in medicinal chemistry and catalysis. A trending topic in scientific forums revolves around its potential role in designing neurologically active compounds, as the azabicyclo core resembles motifs found in alkaloids with known biological effects. This aligns with frequent search queries such as "azabicyclo compounds in drug development" and "CAS 552-70-5 applications," reflecting growing interest in niche chemical intermediates.
From an industrial perspective, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is synthesized via multi-step organic reactions, including cyclization and methylation processes. Optimizing its production has become a focus area, with researchers investigating green chemistry approaches to reduce waste and improve yield. Environmental concerns and regulatory pressures have also led to increased searches for "sustainable synthesis of bicyclic ketones," highlighting the compound's relevance in modern process chemistry.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one and ensure purity. Quality control is critical, especially when the compound is used in high-value pharmaceuticals. Recent publications have explored its crystalline forms, addressing common questions like "how to verify CAS 552-70-5 purity"—a testament to its importance in precision-driven industries.
Beyond pharmaceuticals, 552-70-5 finds utility in agrochemical research and flavor/fragrance chemistry. Its structural flexibility allows modifications that can influence scent profiles or pesticidal activity. This multidisciplinary applicability resonates with search trends such as "azabicyclo derivatives in perfumery" and "non-toxic chemical intermediates," underscoring its broad appeal.
In conclusion, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No. 552-70-5) exemplifies the intersection of innovation and utility in organic chemistry. As research continues to uncover new applications—from catalysis to bioactive molecules—this compound remains a focal point for scientists addressing both fundamental and applied challenges. Its evolving narrative reflects the dynamic nature of chemical discovery, meeting the needs of diverse industries while inspiring future breakthroughs.
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